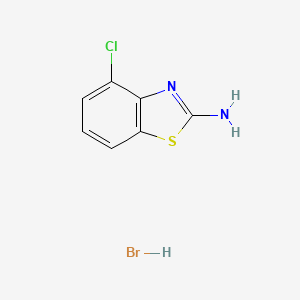

2-氨基-4-氯苯并噻唑氢溴酸盐

描述

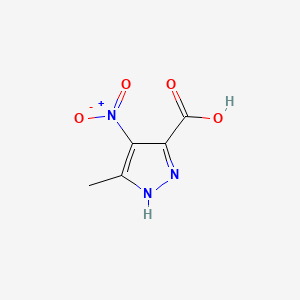

2-Amino-4-chlorobenzothiazole hydrobromide is a derivative of 2-aminobenzothiazole, a compound that forms the backbone of various biologically active molecules and natural products. The core structure of 2-aminobenzothiazole is known for its prevalence in pharmaceuticals and its potential in synthesizing a wide range of chemical entities with diverse biological activities .

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles can be achieved through several methods. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, leading to the formation of 2-aminobenzothiazoles with the extrusion of sulfur monoxide . Another method includes the reaction of 2-chlorobenzothiazoles with primary amines under transition-metal-free and solvent-free conditions, which can be switched from mono- to di-heteroarylation by adding sodium hydride . Additionally, 2-chloro-6-chloromethylbenzothiazole, a related compound, can be synthesized from ethyl 4-aminobenzonic through a series of reactions including cyclization and chlorination .

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazoles and their derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of synthesized compounds from the reaction of 2-aminobenzothiazoles with ethylene chlorohydrin was established based on X-ray diffraction, PMR, IR, UV, and mass spectra . Similarly, the structures of intermediates and related compounds like 2-chloro-6-chloromethylbenzothiazole were confirmed by 1H NMR and 13C NMR spectrum .

Chemical Reactions Analysis

2-Aminobenzothiazoles undergo a variety of chemical reactions. They can react with ethylene chlorohydrin, leading to the formation of unexpected products such as 3-β-chloroethylbenzothiazolin-2-one and other complex structures . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities, as demonstrated by the synthesis of aminothiazole compounds through aminization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazoles and their derivatives are influenced by their molecular structure. For example, the synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea showcases the formation of compounds with different substituents, which can affect their physical properties such as solubility and melting points . The preparation of molecular cocrystals of 2-amino-5-chlorobenzooxazole with various carboxylic acids also highlights the importance of intermolecular associations in determining the physical properties of these compounds .

科学研究应用

腐蚀抑制

- 吸附行为和腐蚀抑制:2-氨基-4-氯苯并噻唑已被研究其对金属腐蚀的抑制作用。在 Sayın、Jafari 和 Mohsenifar (2016) 的一项研究中,证明了其在酸性环境中保护碳钢的应用,展示了其作为腐蚀抑制剂的潜力。研究发现它能有效降低腐蚀速率,表明其在金属腐蚀是一个问题时的工业环境中的实际应用 (Sayın、Jafari 和 Mohsenifar,2016)。

- 在 H2SO4 溶液中的抑制作用:Chen (2020) 的另一项研究强调了 2-氨基-4-氯苯并噻唑作为硫酸中 X65 钢的腐蚀抑制剂的效率。研究表明显着的抑制效率,进一步验证了其在工业应用中的用途 (Chen,2020)。

抗菌特性

- 抗菌 Zn(II) 化合物:Mahmood-ul-hassan、Chohan 和 Supuran (2002) 通过将 2-氨基-4-氯苯并噻唑转化为 Zn(II) 螯合物探索了其抗菌特性。这些化合物对各种细菌种类表现出显着的抗菌活性,表明 2-氨基-4-氯苯并噻唑在开发抗菌剂方面的潜力 (Mahmood-ul-hassan、Chohan 和 Supuran,2002)。

化合物合成

- 基于 Hantzsch 的合成:Facchinetti 等人 (2015) 描述了一种无溶剂合成各种化合物(包括含有 2-氨基-4-氯苯并噻唑的化合物)的方案。这项研究强调了其在促进重要化合物生态友好型合成中的作用 (Facchinetti 等人,2015)。

安全和危害

属性

IUPAC Name |

4-chloro-1,3-benzothiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S.BrH/c8-4-2-1-3-5-6(4)10-7(9)11-5;/h1-3H,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXACNSRSDYMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181529 | |

| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chlorobenzothiazole hydrobromide | |

CAS RN |

27058-83-9 | |

| Record name | 2-Benzothiazolamine, 4-chloro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27058-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027058839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-amino-4-chloro-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzothiazol-2-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。